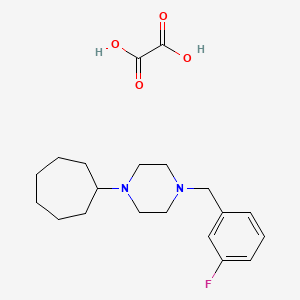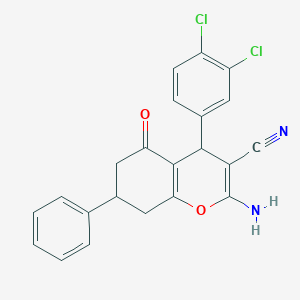![molecular formula C15H20BrN3O3 B4960677 ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate, also known as Boc-Pip-Bromo, is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. In cancer cells, ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been found to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been found to have various biochemical and physiological effects in the body. In cancer cells, ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been found to reduce the level of beta-amyloid plaques in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo is its potential toxicity, which can affect the results of experiments and limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo. One area of research is the development of new drugs based on the structure of ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo, which could have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo and its potential use in the treatment of various diseases. Finally, research is needed to determine the safety of ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo in vivo and its potential for clinical use.
Métodos De Síntesis
Ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo can be synthesized through a series of chemical reactions, starting with the reaction of piperazine with ethyl chloroformate to form N-Boc-piperazine. This is followed by the reaction of N-Boc-piperazine with 4-bromoaniline to form N-Boc-4-bromoaniline-piperazine. Finally, the N-Boc-4-bromoaniline-piperazine is deprotected using trifluoroacetic acid to obtain ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo.
Aplicaciones Científicas De Investigación
Ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylateo has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-2-22-15(21)19-9-7-18(8-10-19)11-14(20)17-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYERFONJQUVLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)
![7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4960616.png)



![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)